(R)-4-Fluorophenylglycine (CAS 93939-74-3) is an enantiopure, non-proteinogenic aromatic amino acid characterized by a rigid phenylglycine core and a para-fluoro substitution. Commercially procured as a specialized chiral building block, it is extensively utilized in solid-phase peptide synthesis (SPPS), the engineering of nonribosomal peptides, and as a highly sensitive, conformationally restricted reporter for solid-state 19F-NMR structural biology [1]. The absence of a beta-methylene spacer restricts the rotational freedom of the aromatic side chain, while the fluorine atom enhances lipophilicity, modulates the pKa, and provides metabolic resistance without introducing excessive steric bulk [2]. These combined properties make it a critical precursor for developing CNS-penetrant peptidomimetics and precisely probing the biophysics of membrane-active lipopeptides.
Substituting (R)-4-Fluorophenylglycine with generic alternatives compromises both synthetic viability and analytical precision. Replacing it with unsubstituted (R)-phenylglycine sacrifices the critical 19F NMR handle and reduces the lipophilicity required for blood-brain barrier penetration in neurological drug design [1]. Conversely, substituting it with homologous fluorinated amino acids like 4-fluorophenylalanine introduces a beta-methylene spacer; this added rotational freedom destroys the rigid spatial constraints necessary for precise sub-angstrom intramolecular distance measurements in solid-state NMR[2]. Furthermore, in precursor-directed biosynthesis workflows, attempting to use larger halogenated analogs (such as 4-chlorophenylglycine) results in complete enzymatic rejection by adenylation (A) domains, making the para-fluoro variant the strict upper steric limit for successful macrocycle incorporation [3].
In the precursor-directed biosynthesis of Calcium-Dependent Antibiotics (CDA), the adenylation (A) domain exhibits strict steric constraints for para-substituted phenylglycines. While 4-fluorophenylglycine is successfully activated and incorporated into the macrocyclic peptide backbone in place of the native 4-hydroxyphenylglycine, slightly larger analogs such as 4-chlorophenylglycine and 4-methoxyphenylglycine are completely rejected, yielding 0% incorporation [1]. This demonstrates that the fluorine atom represents the maximum viable steric bulk for this specific enzymatic pocket.
| Evidence Dimension | NRPS A-domain incorporation viability |
| Target Compound Data | (R)-4-Fluorophenylglycine (Successfully incorporated into CDA variants) |
| Comparator Or Baseline | 4-Chlorophenylglycine / 4-Methoxyphenylglycine (0% incorporation) |
| Quantified Difference | Absolute binary threshold (incorporation vs. complete rejection) |
| Conditions | In vivo mutasynthesis feeding experiments with CDA NRPS |
Procurement of the fluoro-analog is mandatory for generating halogenated nonribosomal peptides via mutasynthesis, as larger halogen substitutions fail enzymatically.
For structural analysis of membrane-associated peptides (e.g., PGLa) in fluid lipid bilayers, the lack of a beta-methylene spacer in 4-fluorophenylglycine makes it a uniquely rigid reporter. When doubly labeled with 4F-Phg, modified CPMG NMR sequences yield highly precise intramolecular distances (6.6 ± 0.3 Å for one helix turn; 11.0 ± 0.7 Å for two turns)[1]. In contrast, standard fluorinated amino acids like 4-fluorophenylalanine possess side-chain rotational freedom, which introduces significant distance averaging and structural ambiguity.
| Evidence Dimension | Side-chain rotational degrees of freedom |
| Target Compound Data | 4-Fluorophenylglycine (0 rotational bonds between alpha-carbon and aromatic ring) |
| Comparator Or Baseline | 4-Fluorophenylalanine (1 rotational bond / beta-methylene spacer) |
| Quantified Difference | Elimination of side-chain flexibility, enabling sub-angstrom distance resolution (± 0.3 Å) |
| Conditions | 19F-NMR CPMG sequences in oriented DMPC fluid bilayers at 35 °C |
Biophysicists must select phenylglycine derivatives over phenylalanine derivatives to obtain unambiguous, rigid distance constraints in membrane protein NMR.
The introduction of a para-fluoro substituent on the phenylglycine core significantly alters its lipophilicity and pharmacokinetic profile. In studies evaluating amino acid transport inhibitors (e.g., Slc1a4 inhibitors), 4-fluorophenylglycine analogs demonstrated high blood-brain barrier penetrance (penetrance ratios ranging from 0.73 to 0.86) [1]. This is a stark quantitative improvement over non-fluorinated baseline analogs, which exhibit low penetrance and fail to achieve therapeutic concentrations in the CNS at equivalent systemic dosing.
| Evidence Dimension | Blood-Brain Barrier (BBB) Penetrance Ratio |
| Target Compound Data | 4-Fluorophenylglycine analogs (0.73 – 0.86 penetrance ratio) |
| Comparator Or Baseline | Unsubstituted phenylglycine analogs (Low penetrance) |
| Quantified Difference | Substantial increase in CNS bioavailability at lower systemic doses |
| Conditions | In vivo BBB penetrance assays for Slc1a4 transport inhibitors |
Pharmaceutical buyers developing CNS-active peptidomimetics must prioritize the 4-fluoro substitution to achieve viable brain exposure levels.
Due to its absolute side-chain rigidity and highly sensitive 19F nucleus, (R)-4-Fluorophenylglycine is the optimal label for determining precise intramolecular distances and orientations of antimicrobial peptides (like PGLa and Gramicidin S) in fluid lipid bilayers [1].
Because it represents the maximum steric bulk tolerated by specific NRPS adenylation domains, this compound is uniquely suited for mutasynthesis workflows aimed at generating novel, metabolically stable fluorinated analogs of complex natural products like Calcium-Dependent Antibiotics (CDA) [2].
Leveraging its high blood-brain barrier penetrance (up to 0.86 ratio), (R)-4-Fluorophenylglycine is an essential chiral building block for medicinal chemists designing neurologically active enzyme inhibitors and transport modulators that require both conformational restriction and high CNS bioavailability [3].
Irritant